N,N'-Dioctadecyloxacyanine perchlorate
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Overview
Description
N,N’-Dioctadecyloxacyanine perchlorate is a synthetic organic compound known for its unique photophysical properties. It belongs to the class of cyanine dyes, which are widely used in various scientific and industrial applications due to their ability to absorb and emit light at specific wavelengths.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dioctadecyloxacyanine perchlorate typically involves the reaction of octadecylamine with a cyanine dye precursor under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Dioctadecyloxacyanine perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dioctadecyloxacyanine perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its photophysical properties.
Reduction: Reduction reactions can revert the compound to its original state or produce new derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different cyanine dye derivatives, while substitution reactions can yield a variety of functionalized cyanine dyes.
Scientific Research Applications
N,N’-Dioctadecyloxacyanine perchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in imaging techniques to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and therapeutic applications due to its ability to target specific biological molecules.
Industry: Applied in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which N,N’-Dioctadecyloxacyanine perchlorate exerts its effects involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, and other biomolecules, altering their structure and function. This interaction is often mediated by the compound’s photophysical properties, which allow it to absorb and emit light, providing valuable information about the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-Dioctadecyloxacyanine perchlorate include other cyanine dyes, such as:
- Cy3
- Cy5
- Indocyanine green
Uniqueness
What sets N,N’-Dioctadecyloxacyanine perchlorate apart from these similar compounds is its specific absorption and emission wavelengths, which make it particularly useful for certain applications. Additionally, its long alkyl chains provide enhanced solubility and stability in various solvents, making it a versatile tool in scientific research and industrial applications.
Properties
CAS No. |
34157-25-0 |
---|---|
Molecular Formula |
C51H83ClN2O6 |
Molecular Weight |
855.7 g/mol |
IUPAC Name |
(2Z)-3-octadecyl-2-[(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;perchlorate |
InChI |
InChI=1S/C51H83N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-52-46-39-33-35-41-48(46)54-50(52)45-51-53(47-40-34-36-42-49(47)55-51)44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-42,45H,3-32,37-38,43-44H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OEVDAKNZMXPEBE-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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